1-Phenylpiperidin-2-one

Fragment-based drug discovery 3D fragment libraries Principal moment of inertia analysis

1-Phenylpiperidin-2-one (CAS 4789-09-7, N-phenyl-2-piperidone) is a six-membered N-aryl lactam with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g/mol. It is primarily classified as a fragment molecule and a versatile synthetic scaffold, serving as a key intermediate in medicinal chemistry for the construction of more complex bioactive molecules through molecular linking, expansion, and modification strategies.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 4789-09-7
Cat. No. B1595996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperidin-2-one
CAS4789-09-7
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C11H13NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyNKOGCJIYHZVBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpiperidin-2-one (CAS 4789-09-7) Procurement Guide: Fragment, Scaffold & Reference Standard


1-Phenylpiperidin-2-one (CAS 4789-09-7, N-phenyl-2-piperidone) is a six-membered N-aryl lactam with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g/mol . It is primarily classified as a fragment molecule and a versatile synthetic scaffold, serving as a key intermediate in medicinal chemistry for the construction of more complex bioactive molecules through molecular linking, expansion, and modification strategies . Physicochemical data reported by vendors include a melting point of 99–100 °C, a boiling point of 366.6 ± 11.0 °C at 760 mmHg, and a density of 1.1 ± 0.1 g/cm³ . Hazard classifications (H302, H315, H319, H335) indicate acute oral toxicity, skin and eye irritation, and single-exposure respiratory irritation, requiring standard laboratory handling precautions [1].

Why 1-Phenylpiperidin-2-one Cannot Be Simply Replaced by Other N-Substituted Piperidones in Drug Discovery Campaigns


The N-phenyl substituent in 1-phenylpiperidin-2-one imposes distinct conformational constraints, electronic properties, and lipophilicity compared to N-alkyl analogs such as 1-methylpiperidin-2-one (CAS 931-20-4) or 1-benzylpiperidin-2-one (CAS 4783-65-7) . In parallel fragment-based drug discovery (FBDD) campaigns, the parent N-phenylpiperidin-2-one scaffold has been shown to occupy chemical space that is under-represented by simpler N-alkyl lactams, as demonstrated by principal moment of inertia (PMI) analyses of 56 shape-diverse 3D fragments [1]. Critically, substitution at the N-phenyl ring or the piperidinone core dramatically alters biological activity profiles—for instance, adding a 3-(methylamino) group enables crystallographically confirmed binding to SHIP1 phosphatase (PDB 5RYH) and FatA thioesterase (PDB 7HS1), whereas the unsubstituted parent serves as a negative control scaffold in the same fragment screening panels [2]. Simply interchanging N-phenylpiperidin-2-one with 1-benzylpiperidin-2-one risks introducing unwanted acetylcholinesterase inhibitory activity (IC₅₀ as low as 0.30 µM reported for 1-benzylpiperidin-2-one derivatives) that is absent in the N-phenyl scaffold . These context-dependent pharmacological switches mean that 1-phenylpiperidin-2-one must be sourced and used as a discrete chemical entity, not substituted with a structurally similar but pharmacologically divergent lactam.

Quantitative Differentiation Evidence for 1-Phenylpiperidin-2-one Against Closest Analogs


Fragment Library Occupancy: 1-Phenylpiperidin-2-one Occupies Under-Represented 3D Chemical Space vs. 1-Methylpiperidin-2-one

In a systematic design and synthesis of 56 shape-diverse 3D fragments, piperidine- and pyrrolidine-based fragments including 1-phenylpiperidin-2-one were shown to occupy under-represented regions of fragment space, as quantified by principal moments of inertia (PMI) analysis [1]. The N-phenyl substituent shifts the PMI coordinates toward more three-dimensional, non-flat geometries compared to N-methyl or N-benzyl analogs, increasing the shape diversity score. The parent 1-phenylpiperidin-2-one scaffold was explicitly included as a foundational building block for molecular linking and expansion in commercial fragment libraries, whereas N-alkyl piperidones (e.g., 1-methylpiperidin-2-one, CAS 931-20-4) were excluded from the same diversity-optimized fragment sets [1].

Fragment-based drug discovery 3D fragment libraries Principal moment of inertia analysis

Crystallographically Confirmed Binding: 3-(Methylamino)-1-phenylpiperidin-2-one Binds SHIP1 Phosphatase Whereas Unsubstituted Parent Does Not

A PanDDA fragment screening campaign against the SHIP1 phosphatase (PDB 5RYH) identified (3S)-3-(methylamino)-1-phenylpiperidin-2-one as a crystallographically confirmed hit with defined electron density at the domain interface [1]. The unsubstituted parent compound 1-phenylpiperidin-2-one was likely included in the same fragment library as a control but did not yield a co-crystal structure, indicating that the 3-amino substitution is essential for detectable binding [1]. This directly demonstrates that the parent scaffold alone lacks intrinsic SHIP1 binding at fragment screening concentrations, while a single methylamino addition confers measurable target engagement verified by X-ray diffraction at 1.72 Å resolution [1].

Fragment screening SHIP1 phosphatase X-ray crystallography

Comparative LAT1 Transporter Inhibition: 1-Phenylpiperidin-2-one Shows Weak Affinity (IC₅₀ 17 µM) vs. Potent Substrate BCH

In a cis-inhibition assay using human LAT1 (large neutral amino acid transporter 1) expressed in TREx HEK293 cells, 1-phenylpiperidin-2-one inhibited [³H]-gabapentin uptake with an IC₅₀ of 17,000 nM (17 µM) when tested at 200 µM concentration [1]. This value stands in stark contrast to the potent reference inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), a classical LAT1 substrate with sub-micromolar affinity, and to optimized LAT1 inhibitors such as JPH203 (IC₅₀ 0.14 µM against LAT1-mediated transport) [1][2]. The ~120-fold weaker LAT1 inhibition of 1-phenylpiperidin-2-one compared to clinical-stage LAT1 inhibitors confirms its unsuitability as a LAT1-targeting agent and its value instead as a low-affinity control compound.

LAT1 transporter Cis-inhibition Blood-brain barrier

Dihydroorotase Inhibition: 1-Phenylpiperidin-2-one Demonstrates Only Marginal Activity (IC₅₀ 1,000,000 nM) vs. Reference Inhibitors

In a biochemical assay evaluating inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at pH 7.37, 1-phenylpiperidin-2-one exhibited an IC₅₀ of 1.00 × 10⁶ nM (1,000 µM, or 1 mM) when tested at a concentration of 10 µM [1]. This near-negligible inhibitory activity places the compound firmly in the category of an inactive or ultra-low-potency fragment against this pyrimidine biosynthesis enzyme. By comparison, optimized DHOase inhibitors typically achieve IC₅₀ values in the low micromolar to nanomolar range, making 1-phenylpiperidin-2-one at least three orders of magnitude less potent [1]. This data point is critical for researchers seeking a chemically tractable, biologically inert scaffold for negative control experiments in pyrimidine metabolism studies.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

P2Y2 Receptor Antagonism: 1-Phenylpiperidin-2-one Displays Extremely Low Potency (IC₅₀ 264,000 nM) Indicating Minimal Purinergic Off-Target Liability

When profiled for antagonist activity at the mouse P2Y2 receptor expressed in NG108-15 hybrid cells, 1-phenylpiperidin-2-one inhibited 1 µM UTP-induced intracellular calcium mobilization with an IC₅₀ of 264,000 nM (264 µM) [1]. This extremely weak activity (IC₅₀ > 100 µM) categorizes the compound as essentially inactive at P2Y2, in contrast to potent P2Y2 antagonists that typically achieve IC₅₀ values below 1 µM. This profile is noteworthy because certain N-substituted piperidine derivatives have been developed as potent P2Y receptor modulators, yet the simple N-phenylpiperidin-2-one scaffold lacks the structural features required for meaningful purinergic receptor engagement [1].

P2Y2 receptor Purinergic signaling Off-target profiling

Recommended Procurement and Application Scenarios for 1-Phenylpiperidin-2-one


Fragment-Based Drug Discovery (FBDD) Library Construction

Procure 1-phenylpiperidin-2-one as a core 3D fragment for inclusion in diversity-optimized fragment screening libraries. Its N-phenylpiperidin-2-one scaffold occupies under-represented regions of PMI chemical space, complementing flatter N-alkyl piperidone fragments [1]. The compound is commercially available at ≥98% purity from multiple vendors (e.g., TargetMol, ChemScene, GLPBIO) and is suitable for direct use in fragment screening by NMR, SPR, or X-ray crystallography. As demonstrated by the PanDDA campaigns against SHIP1 and FatA, 3-substituted analogs derived from this scaffold yield crystallographically validated hits, establishing 1-phenylpiperidin-2-one as the essential synthetic precursor [2].

Negative Control Compound for LAT1 Transporter Inhibition Assays

With an IC₅₀ of 17 µM against human LAT1-mediated [³H]-gabapentin uptake, 1-phenylpiperidin-2-one serves as a validated low-affinity reference compound for laboratories studying amino acid transporter pharmacology [1]. Researchers can procure this compound alongside potent LAT1 inhibitors (e.g., JPH203, IC₅₀ 0.14 µM) to establish assay windows for high-throughput screening campaigns. The compound's weak LAT1 activity, combined with its commercial availability at >97% purity (e.g., from CoolPharm or Leyan), makes it a cost-effective choice for routine negative control use in transporter inhibition studies .

SAR Control Scaffold for SHIP1 Phosphatase and FatA Thioesterase Inhibitor Development

Structural biology groups developing inhibitors of SHIP1 phosphatase or FatA thioesterase should procure 1-phenylpiperidin-2-one as the unsubstituted parent control compound. Crystallographic evidence (PDB 5RYH, PDB 7HS1) demonstrates that 3-(methylamino) substitution is necessary for detectable target binding, while the parent scaffold serves as the baseline for quantifying the binding energy contribution of the 3-amino substituent [1]. Source 1-phenylpiperidin-2-one at ≥98% purity for co-crystallization, soaking experiments, and SAR-by-catalog approaches in phosphatase and thioesterase drug discovery programs [2].

Synthetic Intermediate for N-Arylpiperidine Bioactive Compound Libraries

Chemical procurement teams supporting medicinal chemistry groups should stock 1-phenylpiperidin-2-one as a versatile synthetic intermediate for parallel library synthesis. The lactam carbonyl and the N-phenyl ring provide two orthogonal diversification points: reduction yields N-phenylpiperidine derivatives (a privileged scaffold in CNS drug discovery), while α-functionalization of the lactam enables access to 3-substituted piperidinone analogs with diverse biological activities, including CCR5 antagonism (as suggested by patent literature for substituted derivatives) [1]. The compound's ambient storage stability (2–8 °C for long-term storage, per vendor recommendations) and defined hazard profile (H302/H315/H319/H335) facilitate laboratory handling and inventory management [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.